N-(4-chlorophenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the annulation of a pyrimidine moiety to a triazole ring. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with 3-cyanopyridine under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization with formamide to yield the desired triazolopyrimidine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-CHLOROPHENYL)-7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Medicine: Due to its inhibitory effects on CDK2, it is being researched for its potential use in cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for the progression of the cell cycle from the G1 to the S phase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar scaffold but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different biological activities. N-(4-CHLOROPHENYL)-7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H13ClN6O |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H13ClN6O/c1-11-15(17(26)22-14-6-4-13(19)5-7-14)10-21-18-23-16(24-25(11)18)12-3-2-8-20-9-12/h2-10H,1H3,(H,22,26) |
InChI Key |
TVBJEURGSQJVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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